molecular formula C18H20N4OS B10871696 2-hydrazinyl-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

2-hydrazinyl-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10871696
M. Wt: 340.4 g/mol
InChI Key: LNLJCWHXGBHRPD-UHFFFAOYSA-N
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Description

2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a hydrazino group and a methylphenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:

Chemical Reactions Analysis

2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are involved in various cellular processes, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-HYDRAZINO-3-(4-METHYLPHENYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include other thienopyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example:

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

5-hydrazinyl-4-(4-methylphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H20N4OS/c1-11-7-9-12(10-8-11)22-17(23)15-13-5-3-2-4-6-14(13)24-16(15)20-18(22)21-19/h7-10H,2-6,19H2,1H3,(H,20,21)

InChI Key

LNLJCWHXGBHRPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCCCC4

Origin of Product

United States

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